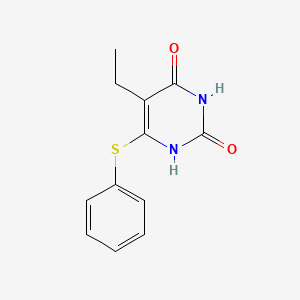
N'-HYDROXY-1,3-THIAZOLE-2-CARBOXIMIDAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N’-Hydroxy-1,3-thiazole-2-carboximidamide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1,3-thiazole-2-carboximidamide typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazole ring. The final product is obtained by the addition of hydroxylamine to the thiazole-2-carboximidamide intermediate.
Industrial Production Methods
Industrial production of N’-hydroxy-1,3-thiazole-2-carboximidamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
N’-Hydroxy-1,3-thiazole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives.
科学的研究の応用
N’-Hydroxy-1,3-thiazole-2-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials, such as polymers and dyes, and as a catalyst in chemical processes.
作用機序
The mechanism of action of N’-hydroxy-1,3-thiazole-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exerting its antimicrobial effects.
類似化合物との比較
N’-Hydroxy-1,3-thiazole-2-carboximidamide can be compared with other thiazole derivatives, such as:
Thiazole: The parent compound with a simpler structure.
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of N’-hydroxy-1,3-thiazole-2-carboximidamide lies in its hydroxylamine group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C4H5N3OS |
|---|---|
分子量 |
143.17 g/mol |
IUPAC名 |
N'-hydroxy-1,3-thiazole-2-carboximidamide |
InChI |
InChI=1S/C4H5N3OS/c5-3(7-8)4-6-1-2-9-4/h1-2,8H,(H2,5,7) |
InChIキー |
KDNPFPKKUBYFQY-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)C(=NO)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Dimethyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B8619339.png)









![1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B8619406.png)



